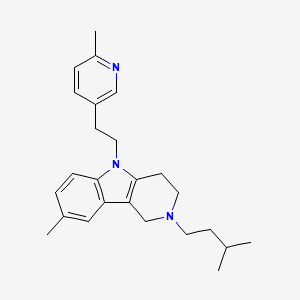
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- is a complex organic compound belonging to the class of pyridoindoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- involves multiple steps. One common method starts with commercially available 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone. These reactants undergo Fischer indolization to form the key intermediate, tert-butyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Fischer indolization process and subsequent steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrido(4,3-b)indole derivatives undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
1H-Pyrido(4,3-b)indole derivatives have shown significant potential in various scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1H-Pyrido(4,3-b)indole derivatives involves binding to specific molecular targets, such as enzymes or receptors. For instance, these compounds have been shown to inhibit the activity of c-Met, a receptor tyrosine kinase involved in cancer cell proliferation and survival . Molecular docking studies have revealed the binding orientations of these compounds in the active site of c-Met, providing insights into their inhibitory mechanisms .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-9H-pyrido(3,4-b)indole: Known for its biological activity and potential therapeutic applications.
2,3,4,5-Tetrahydro-1H-pyrido(4,3-b)indole: Shares a similar core structure but differs in functional groups and side chains.
Uniqueness
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Properties
CAS No. |
20675-02-9 |
|---|---|
Molecular Formula |
C25H33N3 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
8-methyl-2-(3-methylbutyl)-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C25H33N3/c1-18(2)9-12-27-13-11-25-23(17-27)22-15-19(3)5-8-24(22)28(25)14-10-21-7-6-20(4)26-16-21/h5-8,15-16,18H,9-14,17H2,1-4H3 |
InChI Key |
CWZJMLAOUVDGTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)CCC(C)C)CCC4=CN=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate](/img/structure/B14702585.png)


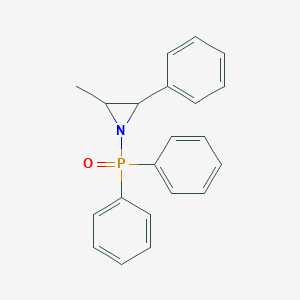

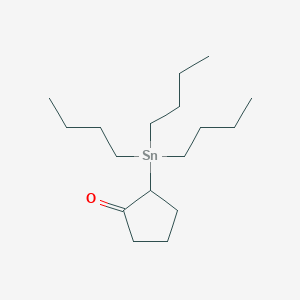
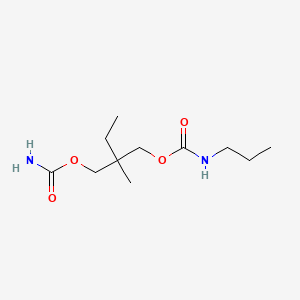
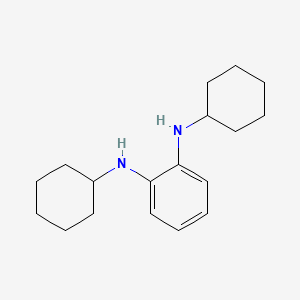
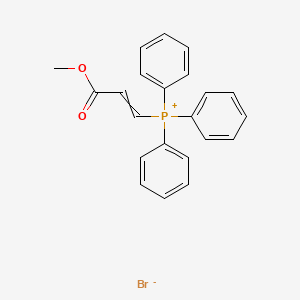
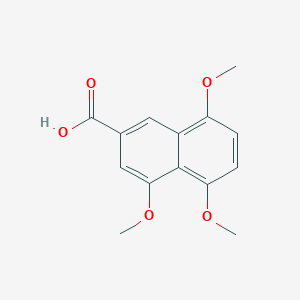

![6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702648.png)
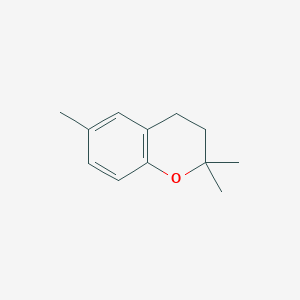
![[(2R,3E,5S,7R,9E,12S,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14702659.png)
